4-iodo-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-iodo-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an iodine atom at the 4-position, a methyl group at the 1-position, and a carboxamide group at the 5-position of the pyrazole ring. Additionally, it has a 1-methyl-1H-pyrazol-3-yl substituent attached to the nitrogen atom of the carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route is as follows:
Formation of 1-methyl-1H-pyrazole-3-carboxylic acid: This can be achieved by the reaction of 1-methyl-1H-pyrazole with a suitable carboxylating agent, such as carbon dioxide, under basic conditions.
Iodination: The carboxylic acid derivative is then iodinated at the 4-position using an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in the presence of a suitable catalyst.
Amidation: The iodinated carboxylic acid is then converted to the corresponding carboxamide by reaction with an amine, such as 1-methyl-1H-pyrazol-3-amine, under dehydrating conditions using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 4-position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of bases (e.g., K2CO3) and solvents like toluene or THF.
Major Products Formed
Substitution Reactions: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized products, such as carboxylic acids or ketones.
Reduction: Formation of reduced products, such as alcohols or amines.
Coupling Reactions: Formation of biaryl or aliphatic-aromatic compounds.
Scientific Research Applications
4-iodo-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Chemical Biology: It can be used to design chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-iodo-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein-coupled receptors. The compound’s unique structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide
- 4-bromo-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide
- 4-fluoro-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide
Uniqueness
4-iodo-1-methyl-N-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can enhance the compound’s ability to participate in halogen bonding, a type of non-covalent interaction that can be crucial for binding to specific proteins or enzymes. Additionally, the iodine atom can serve as a versatile handle for further functionalization through various substitution or coupling reactions.
Properties
IUPAC Name |
4-iodo-2-methyl-N-(1-methylpyrazol-3-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN5O/c1-14-4-3-7(13-14)12-9(16)8-6(10)5-11-15(8)2/h3-5H,1-2H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLGIGCSDATCPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=C(C=NN2C)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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